molecular formula C21H23N3O4S B6469036 2-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine CAS No. 2640956-26-7

2-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B6469036
CAS No.: 2640956-26-7
M. Wt: 413.5 g/mol
InChI Key: XCVZWBNURPNILD-UHFFFAOYSA-N
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Description

2-[1-(2,5-Dimethoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a synthetic compound featuring a 1,8-naphthyridine core linked to a piperidine moiety modified with a 2,5-dimethoxybenzenesulfonyl group. The 1,8-naphthyridine scaffold is renowned for its diverse biological activities, including antimicrobial, anticancer, and nucleic acid modulation properties . This article compares the target compound with structurally and functionally related analogs, emphasizing substituent effects, biological activities, and research advancements.

Properties

IUPAC Name

2-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-27-17-6-8-19(28-2)20(14-17)29(25,26)24-12-9-15(10-13-24)18-7-5-16-4-3-11-22-21(16)23-18/h3-8,11,14-15H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVZWBNURPNILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Detailed Research Findings

Mechanistic Insights

  • Antimicrobial Potential: The target compound’s sulfonyl group may mimic the electron-withdrawing effects of DMPI/CDFII’s chloro/methyl groups, facilitating disruption of bacterial efflux pumps .
  • Anticancer Applications : The European patent compound’s 1,7-naphthyridine core suggests isomer-specific activity in splicing modulation, while 1,8-naphthyridines may favor kinase inhibition .

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